2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine
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Overview
Description
2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features both imidazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine typically involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides . The reaction occurs at the exocyclic nitrogen atom, leading to the formation of 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazinium bromides .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to different structural forms.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromides for condensation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[2,1-c][1,4]oxazines, which can be further functionalized for specific applications .
Scientific Research Applications
2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects . The exact pathways involved depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazole ring but differ in the presence of a thiazine ring instead of an oxazine ring.
1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c][1,4]-oxazinium Bromides: These compounds are closely related and share similar synthetic routes and properties.
Uniqueness
2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine is unique due to its specific combination of imidazole and oxazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
60928-27-0 |
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Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C6H10N2O/c1-2-8-3-4-9-5-6(8)7-1/h1-5H2 |
InChI Key |
KGLZPJGSKNCEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCOCC2=N1 |
Origin of Product |
United States |
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